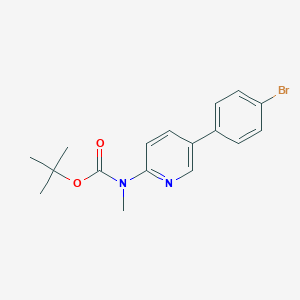
Tert-butyl (5-(4-bromophenyl)pyridin-2-YL)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (5-(4-bromophenyl)pyridin-2-YL)(methyl)carbamate is a chemical compound with the molecular formula C15H19BrN2O2. This compound is known for its unique structure, which includes a tert-butyl group, a bromophenyl group, and a pyridinyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-(4-bromophenyl)pyridin-2-YL)(methyl)carbamate typically involves the reaction of 5-bromo-2-pyridinylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-(4-bromophenyl)pyridin-2-YL)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridinyl and carbamate moieties.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be achieved using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction Reactions: Oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Hydrolysis: The primary products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl (5-(4-bromophenyl)pyridin-2-YL)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-butyl (5-(4-bromophenyl)pyridin-2-YL)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-bromopyridin-2-yl)carbamate
- Tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate
- Tert-butyl ((5-bromopyrimidin-2-yl)methyl)carbamate
Uniqueness
Tert-butyl (5-(4-bromophenyl)pyridin-2-YL)(methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the pyridinyl group contributes to its potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H19BrN2O2 |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
tert-butyl N-[5-(4-bromophenyl)pyridin-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C17H19BrN2O2/c1-17(2,3)22-16(21)20(4)15-10-7-13(11-19-15)12-5-8-14(18)9-6-12/h5-11H,1-4H3 |
InChI Key |
HEVMLINQKDLDBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















